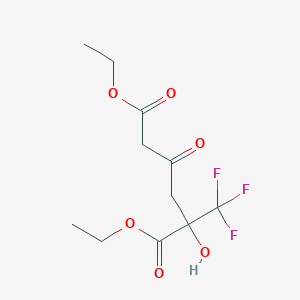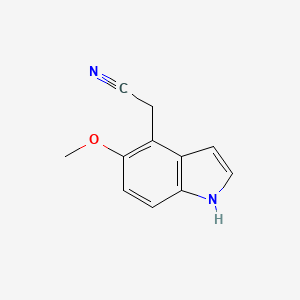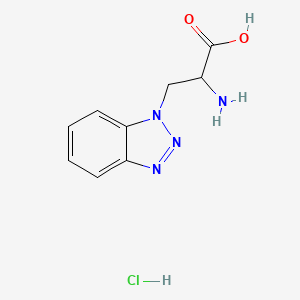
1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a chlorophenyl group attached to an ethanone backbone, with a methylamino group substituting one of the hydrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalyst: Acidic or basic catalysts, depending on the specific synthetic route
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitriles
Reduction: Formation of secondary amines
Substitution: Halogenation or alkylation at the phenyl ring
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide
Major Products:
Oxidation: Oximes, nitriles
Reduction: Secondary amines
Substitution: Halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects
Industry: Utilized in the development of novel materials and chemical intermediates
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to receptors: Modulating receptor activity and downstream signaling pathways
Inhibiting enzymes: Affecting enzyme activity and metabolic processes
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-2-(ethylamino)ethan-1-one: Differing by the presence of an ethylamino group instead of a methylamino group
1-(2-Chlorophenyl)-2-(dimethylamino)ethan-1-one: Featuring a dimethylamino group
1-(2-Chlorophenyl)-2-(hydroxyamino)ethan-1-one: Containing a hydroxyamino group
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H10ClNO |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-11-6-9(12)7-4-2-3-5-8(7)10/h2-5,11H,6H2,1H3 |
InChI-Schlüssel |
ABEOVTAXSPDVPH-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)C1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine](/img/structure/B13189938.png)

![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)


![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde](/img/structure/B13189978.png)

